molecular formula C24H16Cl2O5 B12209727 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12209727
M. Wt: 455.3 g/mol
InChI Key: KOJQNWCPPRXIKP-AFPJDJCSSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a benzofuran core, a benzodioxin moiety, and chlorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzodioxin Moiety: This step involves the formation of the benzodioxin ring, which can be accomplished through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: can be compared to other compounds with similar structures, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16Cl2O5/c25-17-3-1-2-14(6-17)11-29-19-4-5-20-21(10-19)31-22(23(20)27)9-15-7-18(26)8-16-12-28-13-30-24(15)16/h1-10H,11-13H2/b22-9-

InChI Key

KOJQNWCPPRXIKP-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)OCO1

Origin of Product

United States

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